[(3-Chloro-5-fluorophenyl)ethynyl](hydroxy)boranyl
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Overview
Description
(3-Chloro-5-fluorophenyl)ethynylboranyl is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom bonded to a hydroxy group and an ethynyl group substituted with a 3-chloro-5-fluorophenyl moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)ethynylboranyl typically involves the reaction of 3-chloro-5-fluorophenylacetylene with a boron-containing reagent. One common method is the hydroboration of 3-chloro-5-fluorophenylacetylene using a borane complex, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-5-fluorophenyl)ethynylboranyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluorophenyl)ethynylboranyl undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, boron-containing alcohols, and substituted ethynyl derivatives.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)ethynylboranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In Suzuki-Miyaura cross-coupling reactions, the boron atom undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
(3-Chloro-5-fluorophenyl)ethynylboranyl can be compared with other similar organoboron compounds, such as:
Phenylboronic acid: Lacks the ethynyl and halogen substituents, making it less reactive in certain cross-coupling reactions.
(3-Chloro-5-fluorophenyl)boronic acid: Similar structure but lacks the ethynyl group, which affects its reactivity and applications.
(3-Chloro-5-fluorophenyl)ethynylboronic acid: Similar structure but with a boronic acid group instead of a hydroxy group, leading to different reactivity and applications.
The unique combination of the ethynyl group and the 3-chloro-5-fluorophenyl moiety in (3-Chloro-5-fluorophenyl)ethynylboranyl enhances its reactivity and makes it a valuable reagent in various chemical transformations.
Properties
CAS No. |
718642-00-3 |
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Molecular Formula |
C8H4BClFO |
Molecular Weight |
181.38 g/mol |
InChI |
InChI=1S/C8H4BClFO/c10-7-3-6(1-2-9-12)4-8(11)5-7/h3-5,12H |
InChI Key |
FTPHPJNVWYJKTP-UHFFFAOYSA-N |
Canonical SMILES |
[B](C#CC1=CC(=CC(=C1)Cl)F)O |
Origin of Product |
United States |
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